![molecular formula C8H6F5NO B1409144 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1823392-17-1](/img/structure/B1409144.png)
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Overview
Description
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features both fluorine and pyridine moieties. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its stability and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in some sources .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For instance, the compound should be stored under inert atmosphere and at temperatures below -40°C for optimal stability .
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biomolecules. This can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the trifluoromethyl group in the pyridine ring can interact with hydrophobic pockets in proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, the fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their structure and function. This can result in changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, the compound can become toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of fluorine atoms can affect the compound’s metabolic stability and bioavailability, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments. For example, the compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. For instance, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential use as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit pharmacological activities such as enzyme inhibition and modulation of biochemical pathways. For instance, the presence of fluorine atoms enhances hydrogen bonding capabilities, which can influence drug-receptor interactions and improve bioavailability .
Ethanol Antagonism
Studies have shown that derivatives of this compound may exhibit ethanol antagonism, suggesting potential therapeutic applications in treating acute ethanol intoxication. This property could be beneficial for developing medications aimed at managing alcohol dependence or overdose situations .
Herbicidal Activity
The compound's structural characteristics make it a candidate for use in agrochemicals, particularly herbicides. Similar pyridine derivatives have been noted for their herbicidal properties, indicating that 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol may serve as a chemical intermediate in the synthesis of effective herbicides . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its efficacy in targeting specific plant enzymes.
Synthetic Routes
The synthesis of this compound typically involves fluorination processes applied to pyridine derivatives. Common methods include diazotization followed by nucleophilic substitution reactions, which allow for the introduction of fluorine atoms into the pyridine ring .
Industrial Applications
In industrial settings, large-scale production may utilize continuous flow reactors and advanced fluorination techniques to ensure high yields and purity levels of the final product. The optimization of reaction conditions is crucial to maintain the stability and reactivity of the compound during synthesis.
Interaction with Biomolecules
The unique structure of this compound allows it to interact with various enzymes and proteins within biological systems. Its ability to form strong hydrogen bonds and electrostatic interactions can modulate enzyme activity, influencing metabolic pathways .
Environmental Stability
Environmental factors such as temperature and storage conditions play a significant role in the stability of this compound. It is recommended that the compound be stored under inert atmospheres at low temperatures to preserve its integrity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diol
- 2,2-Difluoro-2-(pyridin-2-yl)ethanol
Uniqueness
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a fluorinated organic compound known for its unique chemical structure, which includes both fluorine and pyridine moieties. This compound has gained attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its stability and potential biological activities.
Chemical Structure
- IUPAC Name : 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol
- Molecular Formula : C8H6F5NO
- CAS Number : 1823392-17-1
Properties
The presence of fluorine atoms enhances the compound's ability to interact with biological systems, potentially leading to various pharmacological effects. The trifluoromethyl group contributes to its hydrophobic characteristics, influencing its bioactivity.
The biological activity of this compound is believed to involve interactions with specific biological targets through mechanisms such as nucleophilic substitution. Compounds with similar structures have been shown to interact with peripheral sensory trigeminal nerves, suggesting a potential role in modulating pain pathways and other sensory functions.
Pharmacological Properties
Research indicates that compounds containing trifluoromethyl groups can enhance biological activity. For instance, the incorporation of such groups has been linked to increased potency in inhibiting various enzymes and receptors . The unique structural features of this compound may facilitate strong hydrogen bonding and electrostatic interactions with biomolecules, thus affecting their activity and stability.
Case Studies and Research Findings
Recent studies have explored the compound's potential in drug discovery and its effects on biological systems:
-
Antiparasitic Activity : In a study investigating the activity of pyridine derivatives against parasites, modifications in the structure significantly influenced both metabolic stability and aqueous solubility. The results suggested that specific substitutions could enhance antiparasitic activity while maintaining low cytotoxicity .
Compound EC50 (μM) Metabolic Stability (CLint μL/min/mg) Parent Compound 0.010 42 Trifluoromethyl Substituted 0.005 58 - Enzyme Inhibition : Another study highlighted how trifluoromethyl groups improve the interaction of compounds with enzymes involved in metabolic processes. The addition of these groups was associated with enhanced inhibition rates compared to non-fluorinated analogs .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using human HepG2 cells over a 48-hour period. The compound exhibited moderate toxicity levels at higher concentrations but showed promising results in lower doses, indicating a potential therapeutic window for further exploration .
Environmental Influence on Activity
The efficacy and stability of this compound are influenced by environmental factors such as temperature and storage conditions. Optimal storage under inert atmospheres at low temperatures is recommended to preserve its activity.
Properties
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMRUZHFVHKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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